molecular formula C9H12O B6229654 2-ethynylspiro[3.3]heptan-2-ol CAS No. 2621398-43-2

2-ethynylspiro[3.3]heptan-2-ol

Cat. No.: B6229654
CAS No.: 2621398-43-2
M. Wt: 136.2
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Description

2-ethynylspiro[33]heptan-2-ol is a chemical compound characterized by its unique spirocyclic structure, which includes an ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylspiro[3.3]heptan-2-ol typically involves the formation of the spirocyclic core followed by the introduction of the ethynyl and hydroxyl groups. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific conditions to form the spirocyclic structure. The ethynyl group can then be introduced through a reaction with an acetylene derivative, and the hydroxyl group can be added via hydrolysis or another suitable reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-ethynylspiro[3.3]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of spirocyclic alkenes or alkanes.

    Substitution: Formation of spirocyclic halides or other substituted derivatives.

Scientific Research Applications

2-ethynylspiro[3.3]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethynylspiro[3.3]heptan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in reactions that form covalent bonds with target molecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-ethynylspiro[3.3]heptane:

    2-hydroxyspiro[3.3]heptane: Lacks the ethynyl group, which influences its chemical properties and reactivity.

    2-ethynylspiro[3.3]octan-2-ol: Similar structure but with an additional carbon in the spirocyclic ring, affecting its steric properties and reactivity.

Uniqueness

2-ethynylspiro[3.3]heptan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups in a spirocyclic structure. This combination of functional groups and the spirocyclic core provides distinctive chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

2621398-43-2

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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